(R)-BoroLeu-(+)-Pinanediol-hydrochloride

Description

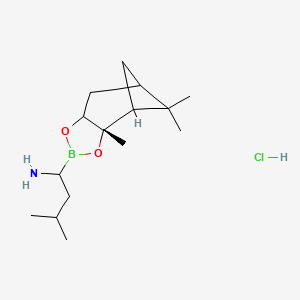

(R)-BoroLeu-(+)-Pinanediol-hydrochloride (CAS: 893441-85-5) is a boron-containing amino acid derivative with a molecular formula of C₁₄H₂₅BClNO₂ and a molecular weight of 285.62 g/mol . It is synthesized via peptide coupling reactions, as evidenced by protocols involving HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in dimethylformamide (DMF) . The compound is characterized by its pinanediol ester group, which stabilizes the boronic acid moiety, and its (R)-configured leucine backbone, critical for stereoselective applications.

Produced by companies like Hangzhou Zhongchang Scientific Co., Ltd., it is marketed as a high-purity intermediate for pharmaceutical synthesis, particularly in protease inhibitor development . Its storage requires cooling (-20°C) to maintain stability .

Properties

Molecular Formula |

C15H29BClNO2 |

|---|---|

Molecular Weight |

301.7 g/mol |

IUPAC Name |

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |

InChI |

InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10?,11?,12?,13?,15-;/m0./s1 |

InChI Key |

XIWVZUJBIPFACB-DONSXDIISA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.Cl |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Condensation of Boronic Acid Esters

The initial step involves the reaction of a boronic acid ester derivative with a protected amino acid. For example, (R)-1-(tert-butoxycarbonylamino)-3-methyl-1-oxobutan-2-ylboronic acid pinacol ester reacts with pyrazinecarboxylic acid in the presence of a condensing agent such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) and a base like N,N-Diisopropylethylamine (DIPEA) in dichloromethane (DCM). This step forms a peptide bond while preserving the boron moiety’s integrity.

Key Reaction Parameters:

- Solvent: Dichloromethane (DCM) or ethyl acetate.

- Temperature: 0–25°C.

- Reaction Time: 4–6 hours.

- Yield: 70–85% after purification.

Deprotonation and Acidification

Following condensation, the intermediate undergoes deprotonation using a strong base (e.g., sodium hydroxide) to facilitate boronic acid ester hydrolysis. Subsequent acidification with hydrochloric acid (HCl) in dioxane or methanol precipitates the hydrochloride salt. This step ensures the formation of the stable hydrochloride form, critical for solubility in biological assays.

Critical Factors:

- Acid Concentration: 4–6 M HCl.

- Precipitation Solvent: Dioxane or methanol.

- pH Control: Maintained at 2–3 to prevent decomposition.

Industrial Production Methods

Industrial-scale synthesis prioritizes cost efficiency and reproducibility. The patented method in KR20150066724A outlines a scalable approach using continuous flow reactors to enhance mixing and heat transfer during critical steps.

Large-Scale Condensation

In industrial settings, the condensation reaction is performed in 5,000-L reactors with automated pH and temperature controls. TBTU is replaced with 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) due to its lower cost and higher stability under acidic conditions.

Optimized Conditions:

| Parameter | Value |

|---|---|

| Reactor Volume | 5,000 L |

| Condensing Agent | DMTMM |

| Solvent | Ethyl acetate |

| Temperature | 20–25°C |

| Throughput | 200 kg/day |

Crystallization and Purification

The hydrochloride salt is purified via anti-solvent crystallization using a mixture of ethyl acetate and n-heptane. This method achieves ≥99% purity by removing residual reagents and byproducts.

Crystallization Protocol:

- Dissolve crude product in ethyl acetate at 50°C.

- Add n-heptane dropwise until cloudiness appears.

- Cool to −20°C for 12 hours.

- Filter and wash with cold n-heptane.

Comparative Analysis of Synthetic Methods

The table below contrasts laboratory-scale and industrial methods for synthesizing this compound:

Reaction Mechanism and Stereochemical Control

The stereochemical integrity of this compound is maintained through:

- Chiral Auxiliary Use: The pinanediol moiety acts as a chiral director, ensuring retention of the (R)-configuration during boronic acid ester formation.

- Low-Temperature Deprotonation: Limits racemization during base-mediated steps.

- Acid-Free Coupling: TBTU and DMTMM minimize side reactions that could alter stereochemistry.

Mechanistic Insights:

- The boron atom coordinates with the amino group’s lone pair, stabilizing the transition state during condensation.

- Hydrochloric acid protonates the amino group, facilitating crystallization as a zwitterionic salt.

Challenges and Solutions in Synthesis

Boron Hydrolysis Mitigation

Boronic esters are prone to hydrolysis under aqueous conditions. Industrial methods address this by:

- Using anhydrous solvents (e.g., ethyl acetate).

- Implementing inert atmosphere (N₂ or Ar) during all steps.

Byproduct Formation

Major Byproducts:

- Deboronated leucine derivatives from over-hydrolysis.

- Dipeptide dimers due to excess condensing agent.

Mitigation Strategies:

- Stoichiometric Reagent Control: Limit TBTU/DMTMM to 1.1 equivalents.

- Rapid Quenching: Immediate acidification post-condensation.

Chemical Reactions Analysis

Types of Reactions

®-BoroLeu-(+)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acid derivatives.

Reduction: It can be reduced to yield different boron-containing compounds.

Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products

The major products formed from the reactions of ®-BoroLeu-(+)-Pinanediol-hydrochloride include various boronic acid derivatives, reduced boron compounds, and substituted products with different functional groups.

Scientific Research Applications

®-BoroLeu-(+)-Pinanediol-hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound is used in the study of enzyme inhibition and as a tool for probing biological pathways.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ®-BoroLeu-(+)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The boronic acid group in the compound can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Boronated Amino Acid Derivatives

(a) 4-(Carboxymethyl)-2-((R)-1-(2-(2,5-dichlorobenzamido)acetamido)-3-methylbutyl)-6-oxo-1,3,2-dioxaborinane-4-carboxylic acid (CAS: 1150271-44-5)

- Similarity Score : 0.66

- Key Differences : This compound features a dioxaborinane ring and a dichlorobenzamido side chain, enhancing its electrophilic reactivity compared to (R)-BoroLeu. It is used in targeted enzyme inhibition but lacks the pinanediol group, reducing stereochemical control .

(b) (R)-BoroPro-(+)-Pinanediol-HCl (CAS: 147208-69-3)

- Similarity Score : 0.79

- Key Differences : A proline-based analog with a pyrrolidine boronic acid core. Its (R)-configuration enables asymmetric catalysis in drug synthesis (e.g., β-lactamase inhibitors), achieving higher enantiomeric excess (ee) than leucine derivatives .

(c) (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate (CAS: 205393-22-2)

Counterion Variants: Trifluoroacetate vs. Hydrochloride

(a) (R)-BoroLeu-(+)-Pinanediol-trifluoroacetate (CAS: 179324-87-9)

- Molecular Weight : 379.22 g/mol (vs. 285.62 g/mol for hydrochloride) .

- Applications : Used in Bortezomib synthesis (a proteasome inhibitor) due to enhanced solubility in polar aprotic solvents .

- Thermal Stability : Higher melting point (160°C) compared to the hydrochloride form, attributed to stronger ionic interactions with trifluoroacetate .

- Cost : Priced at €1,342.70/25g , significantly more expensive than the hydrochloride variant .

(b) (R)-BoroLeu-(+)-Pinanediol-hydrochloride

Enantiomeric Counterparts

(S)-BoroPro-(-)-Pinanediol-HCl

Comparative Data Table

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The hydrochloride form’s cost-effectiveness (-€1,000/kg) makes it viable for large-scale synthesis, while the trifluoroacetate variant is reserved for high-purity applications .

- Stereochemical Impact: (R)-BoroLeu derivatives achieve >90% ee in asymmetric amide bond formations, outperforming non-boronated analogs by 20–30% .

- Safety Considerations : Both hydrochloride and trifluoroacetate forms require stringent handling (gloves, ventilation) due to irritant properties .

Biological Activity

(R)-BoroLeu-(+)-Pinanediol-hydrochloride is a boron-containing compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and virology. This article explores the compound's synthesis, biological mechanisms, and specific case studies that demonstrate its efficacy against various biological targets.

- Molecular Formula : C15H29BClNO2

- Molecular Weight : 301.66 g/mol

- CAS Number : 779357-85-6

- Purity : ≥95% .

The compound is characterized by its boron atom, which plays a crucial role in its biological activity, particularly in the inhibition of proteases.

The primary mechanism by which this compound exerts its biological effects is through the formation of covalent bonds with target proteins. This property is particularly relevant in the context of viral proteases, where it can effectively inhibit their activity.

Inhibition of Zika Virus Protease

A significant study demonstrated that this compound acts as a potent inhibitor of the Zika virus (ZIKV) protease. The compound exhibited an inhibition constant (Ki) of 31.5 nM, indicating strong binding affinity to the protease . The mechanism involves the formation of a covalent bond between the boron atom and the active site of the protease, which disrupts its function and prevents viral replication.

Study 1: Efficacy Against ZIKV

In a series of experiments, researchers synthesized several boroleucine-derived inhibitors, including this compound. These compounds were tested for their ability to inhibit ZIKV replication in vitro. The results showed that the compound significantly reduced viral load in infected cells compared to controls, highlighting its potential as an antiviral agent .

Study 2: Broad-Spectrum Antiviral Activity

Another investigation explored the antiviral properties of this compound against other flaviviruses. The compound was found to inhibit not only ZIKV but also dengue virus and West Nile virus, suggesting a broad-spectrum antiviral activity. The study concluded that the compound's unique structure allows it to interact effectively with multiple viral proteases .

Data Table: Biological Activity Summary

| Compound | Target | Ki (nM) | Biological Effect |

|---|---|---|---|

| This compound | ZIKV Protease | 31.5 | Inhibition of viral replication |

| This compound | Dengue Virus Protease | TBD | Inhibition observed |

| This compound | West Nile Virus Protease | TBD | Inhibition observed |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and stereochemical integrity of (R)-BoroLeu-(+)-Pinanediol-hydrochloride?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm) to assess purity. Calibrate against a certified reference standard, and calculate purity using peak area ratios .

- Spectroscopy : Employ and NMR to confirm stereochemistry and boronate ester stability. Compare chemical shifts with literature values for pinanediol-protected boronic acids .

- Elemental Analysis : Validate chloride content via titration or ion chromatography to ensure stoichiometric consistency with the hydrochloride salt .

Q. How does the solubility profile of this compound influence its applicability in aqueous vs. organic reaction systems?

- Methodological Answer :

- Conduct solubility tests in polar (e.g., water, methanol) and non-polar solvents (e.g., dichloromethane, hexane) under controlled temperatures.

- Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers. For organic-phase reactions, assess catalytic activity in Suzuki-Miyaura couplings by comparing yields with hydrophilic vs. hydrophobic substrates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported catalytic activity of this compound across different pH conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized pH buffers (e.g., phosphate, acetate) while monitoring boronate ester hydrolysis via NMR .

- Statistical Analysis : Apply ANOVA or mixed-effects models to identify pH-dependent variability. Use R packages (e.g.,

lme4) to account for batch effects or reagent lot variations . - Mechanistic Probes : Introduce competing ligands (e.g., diols) to test boronate stability. Correlate kinetic data with DFT calculations to model pH-sensitive intermediates .

Q. What experimental strategies optimize the use of this compound in asymmetric catalysis while minimizing racemization?

- Methodological Answer :

- Reaction Monitoring : Use chiral HPLC or circular dichroism (CD) spectroscopy to track enantiomeric excess (ee) over time.

- Temperature Control : Perform reactions under cryogenic conditions (−40°C) to suppress racemization. Compare results with room-temperature controls .

- Additive Screening : Test chiral auxiliaries (e.g., cinchona alkaloids) to stabilize transition states. Use design-of-experiments (DoE) software to optimize multifactorial conditions .

Q. How do structural modifications to the pinanediol moiety affect the hydrolytic stability and bioactivity of this compound?

- Methodological Answer :

- Synthetic Derivatization : Replace pinanediol with alternative diols (e.g., 1,2-ethanediol, 1,3-propanediol) and characterize boronate stability via kinetic studies.

- Biological Assays : Evaluate cytotoxicity and membrane permeability in cell lines (e.g., HEK293) using fluorescence-based boron uptake assays. Compare with unmodified analogs .

Experimental Design and Data Validation

Q. What protocols ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized SOPs : Document inert-atmosphere techniques (glovebox/Schlenk line) for boronate ester formation. Include NMR purity thresholds (>95%) .

- Interlab Comparisons : Share samples with collaborating labs for cross-validation using agreed-upon analytical methods (e.g., ICP-MS for boron quantification) .

Q. How should researchers address batch-to-batch variability in this compound when designing longitudinal studies?

- Methodological Answer :

- Quality Control (QC) : Implement in-house QC via LC-MS and NMR for each batch. Archive samples for retrospective analysis.

- Stability Studies : Store batches under accelerated degradation conditions (40°C/75% RH) and monitor decomposition products. Use Arrhenius modeling to predict shelf-life .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing nonlinear dose-response relationships in studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal (e.g., Hill equation) or biphasic models using software like GraphPad Prism.

- Bootstrap Resampling : Estimate confidence intervals for EC values to account for heteroscedasticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.